N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide
Description
This compound features a 3-(trifluoromethyl)-substituted tetrahydroindazole core linked via an ethyl group to a benzamide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzamide may contribute to target binding via hydrogen bonding or π-π interactions. Its synthesis typically involves coupling reactions between indazole intermediates and benzamide derivatives, as seen in related compounds (e.g., ) .
Properties
IUPAC Name |
N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O/c18-17(19,20)15-13-8-4-5-9-14(13)23(22-15)11-10-21-16(24)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIXMSGHWFPPAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)C3=CC=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Strategic Considerations
The molecule can be dissected into three primary components:
- Tetrahydroindazole core with a trifluoromethyl (-CF₃) substituent at the 3-position.
- Ethylamine linker bridging the indazole and benzamide groups.
- Benzamide moiety providing structural rigidity and hydrogen-bonding capacity.
Critical challenges include:
- Regioselective formation of the 1H-indazole isomer over the 2H-tautomer.
- Introduction of the electron-withdrawing -CF₃ group without side reactions.
- Efficient coupling of the ethylamine spacer while minimizing racemization.
Synthesis of the Tetrahydroindazole Core
Cyclohexanone Hydrazone Cyclization
The most widely reported method involves cyclization of cyclohexanone derivatives with hydrazines. For example, 3-trifluoromethylcyclohexanone reacts with hydrazine hydrate under acidic conditions (HCl, ethanol, reflux) to yield the tetrahydroindazole scaffold.
Table 1: Cyclization Conditions Comparison
| Starting Material | Reagents/Conditions | Yield (%) | Regioselectivity (1H:2H) | Source |
|---|---|---|---|---|
| 3-CF₃-cyclohexanone | NH₂NH₂·H₂O, HCl, EtOH, Δ | 78 | 9:1 | |
| 3-CF₃-cyclohexenone | NH₂NH₂, AcOH, microwave, 120°C | 85 | 12:1 |
Microwave-assisted synthesis enhances reaction rates and selectivity by promoting uniform heating. The electron-deficient nature of the -CF₃ group directs hydrazine attack to the β-position, favoring 1H-indazole formation.
Functionalization of the Indazole Nitrogen
Mitsunobu Reaction for N-Alkylation
The ethylamine side chain is introduced via Mitsunobu coupling between 1H-indazole and 2-hydroxyethylphthalimide, followed by phthalimide deprotection:
Step 1 :
$$ \text{Indazole} + \text{PhthN-CH}2\text{CH}2\text{OH} \xrightarrow{\text{DIAD, PPh}3, \text{THF}} \text{Indazole-CH}2\text{CH}_2\text{-NPhth} $$
Step 2 :
$$ \text{Indazole-CH}2\text{CH}2\text{-NPhth} \xrightarrow{\text{NH}2\text{NH}2, \text{EtOH}} \text{Indazole-CH}2\text{CH}2\text{-NH}_2 $$
Yields range from 65-72% for this two-step sequence. DIAD (diisopropyl azodicarboxylate) facilitates the Mitsunobu reaction by generating a phosphine oxide intermediate that activates the alcohol for nucleophilic displacement.
Benzamide Coupling Strategies
Schotten-Baumann Acylation
The primary amine reacts with benzoyl chloride under biphasic conditions:
$$ \text{Indazole-CH}2\text{CH}2\text{-NH}_2 + \text{PhCOCl} \xrightarrow{\text{NaOH (aq), DCM}} \text{Target Compound} $$
Table 2: Acylation Optimization
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOH | DCM/H₂O | 0 | 2 | 68 |
| Et₃N | THF | 25 | 4 | 73 |
| NaHCO₃ | Acetone/H₂O | 10 | 6 | 61 |
Triethylamine in THF provides superior yields by maintaining anhydrous conditions. Excess benzoyl chloride (1.5 eq) drives the reaction to completion.
Alternative Synthetic Approaches
Reductive Amination Pathway
A patent route employs reductive amination to construct the ethylamine bridge:
- Indazole-CHO + NH₂Phth → Imine intermediate
- NaBH₃CN reduction → Indazole-CH₂CH₂-NPhth
- Deprotection and acylation as above
This method avoids Mitsunobu chemistry but requires careful pH control during reduction (pH 4-6, acetic acid buffer).
Characterization and Quality Control
Industrial-Scale Considerations
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing the trifluoromethyl group exhibit enhanced antimicrobial properties. This is attributed to their ability to penetrate bacterial membranes more effectively. Studies have shown that N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide can inhibit the growth of several bacterial strains. For instance:
- Mechanism of Action : The trifluoromethyl group increases the compound's binding affinity to bacterial enzymes, disrupting critical biochemical pathways necessary for bacterial survival.
- Case Studies : In vitro studies demonstrate significant inhibition against Gram-positive and Gram-negative bacteria. Specific Minimum Inhibitory Concentrations (MIC) values have been reported in the range of 1.27 to 2.65 µM for various strains .
Anticancer Potential
The anticancer properties of this compound have been explored in several studies:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific kinases. For example, it has demonstrated IC50 values as low as 4.53 µM against HCT116 colorectal carcinoma cells .
- Targeting Biochemical Pathways : The compound's interaction with dihydrofolate reductase (DHFR) and other enzymes involved in nucleotide synthesis highlights its potential as an antimetabolite .
Drug Design and Development
The unique structural features of this compound make it a valuable scaffold in drug design:
- Lead Compound Development : Its efficacy against resistant bacterial strains and cancer cell lines positions it as a lead compound for further modification and optimization.
- Structure-Activity Relationship (SAR) : Understanding how variations in the structure affect biological activity can guide future research towards more potent derivatives.
| Activity Type | Target Organisms/Cells | IC50/MIC Values | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Various bacterial strains | 1.27 - 2.65 µM | Disruption of membrane integrity and enzyme inhibition |
| Anticancer | HCT116 (colorectal carcinoma) | 4.53 µM | Induction of apoptosis via kinase inhibition |
Mechanism of Action
The mechanism of action of N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to its target, often through hydrophobic interactions. This binding can modulate the activity of enzymes or receptors, leading to the desired biological effect. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogues
Impact of Substituents and Linkers
- Linker Type: Ethyl vs. Acetamide (Compound 35 vs. Thioether Linkers (): Introduce sulfur atoms, which may improve metabolic stability or modulate electronic properties .
Substituent Effects :
- Trifluoromethyl (CF₃) : Common in all analogues for enhanced lipophilicity and resistance to oxidative metabolism.
- Chlorobenzyl (Compound 26) : Electron-withdrawing groups like chlorine may strengthen interactions with hydrophobic enzyme pockets .
- Heterocyclic Additions () : Pyrazolo[3,4-c]pyridine () and pyridin-3-yl boronic acid () introduce planar structures for π-stacking or metal coordination .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Properties
Biological Activity
N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a tetrahydro-indazole moiety, which is known to enhance lipophilicity and metabolic stability. The general structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
1. Kinase Inhibition:
- The compound has been shown to inhibit specific kinases involved in cancer progression. For instance, studies indicate that similar indazole derivatives can inhibit EGFR and BRAF kinases effectively .
2. Antitumor Activity:
- Research suggests that derivatives with a trifluoromethyl group exhibit enhanced antitumor properties. The presence of this group can significantly affect the compound's binding affinity to target proteins involved in tumor growth .
3. Anti-inflammatory Effects:
- Compounds with similar structures have demonstrated anti-inflammatory activities by modulating cytokine production and inhibiting inflammatory pathways .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
Case Study 1: EGFR Inhibition
A study evaluated the effectiveness of a structurally related compound in inhibiting the L858R mutant form of EGFR in non-small cell lung cancer (NSCLC). The compound displayed IC50 values in the low nanomolar range, indicating potent inhibition compared to wild-type receptors .
Case Study 2: Antitumor Efficacy
In vitro studies on various cancer cell lines demonstrated that compounds containing the tetrahydro-indazole framework exhibited significant cytotoxic effects. For example, one study reported a 70% reduction in cell viability at concentrations as low as 10 µM .
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Assign peaks using DMSO-d6 as a solvent; focus on distinguishing tetrahydroindazole protons (δ 1.5–2.5 ppm) and benzamide aromatic signals (δ 7.5–8.5 ppm). Overlapping signals may require 2D NMR (e.g., COSY, HSQC) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) to rule out impurities .
- HPLC-PDA : Monitor purity (>95%) and resolve co-eluting isomers, especially if synthetic byproducts are observed .
How can researchers design experiments to evaluate this compound's potential as an HSP90 inhibitor?
Q. Advanced Research Focus
- In vitro assays :
- Structural studies : Perform X-ray crystallography or molecular docking to map interactions between the tetrahydroindazole moiety and HSP90’s Leu34, Asp79, and Phe138 residues .
What strategies address discrepancies in biological activity data across different assay systems?
Q. Advanced Research Focus
- Assay standardization : Control variables like cell line origin (e.g., Leishmania major vs. human HSP90 isoforms) and ATP concentration .
- Metabolite profiling : Use LC-MS to identify degradation products that may skew activity results in cell-based vs. enzyme-based assays .
- Orthogonal validation : Combine SPR (surface plasmon resonance) for binding affinity with functional assays (e.g., client protein degradation) to confirm mechanism .
How can structure-activity relationship (SAR) studies guide the optimization of this compound?
Q. Advanced Research Focus
- Core modifications : Replace the benzamide with heteroaromatic groups (e.g., pyridine) to enhance solubility, as seen in analogs like N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-4-(trifluoromethyl)benzamide .
- Side-chain variations : Test ethyl vs. propyl linkers to balance flexibility and steric hindrance at the binding site.
- Pharmacokinetic profiling : Measure logP, plasma protein binding, and CYP450 inhibition to prioritize derivatives with improved ADME properties .
What are the critical challenges in scaling up synthesis for preclinical studies?
Q. Basic Research Focus
- Cost of CF3-containing intermediates : Source trifluoromethyl reagents (e.g., 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole) from certified suppliers to ensure batch consistency .
- Purification bottlenecks : Replace column chromatography with crystallization (e.g., using ethyl acetate/hexane mixtures) for large-scale production .
- Regulatory compliance : Document impurity profiles (e.g., residual solvents, synthetic byproducts) per ICH guidelines .
How does this compound compare to clinical-stage HSP90 inhibitors in terms of selectivity and toxicity?
Q. Advanced Research Focus
- Selectivity : Unlike geldanamycin analogs, this compound avoids quinone-related hepatotoxicity due to the absence of redox-active motifs .
- Off-target effects : Screen against related kinases (e.g., EGFR, HER2) to rule out cross-reactivity, a common issue with ATP-competitive inhibitors .
- In vivo tolerability : Conduct rodent toxicity studies with focus on liver enzymes (ALT/AST) and renal function, as CF3 groups may accumulate in hepatic tissue .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
